molecular formula C7H10O B1507954 4-Methylhexa-3,5-dien-2-one CAS No. 55626-68-1

4-Methylhexa-3,5-dien-2-one

Cat. No.: B1507954
CAS No.: 55626-68-1
M. Wt: 110.15 g/mol
InChI Key: NCSJOYOCUVCODH-UHFFFAOYSA-N
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Description

Overview of Conjugated Dienone Structures in Organic Chemistry

In organic chemistry, molecules containing a carbonyl group (C=O) are broadly classified as ketones. When this functional group is in conjugation with a system of alternating double and single bonds (a diene), the resulting structure is known as a dienone. Specifically, an α,β,γ,δ-unsaturated ketone possesses a carbonyl group where the carbon-carbon double bonds start at the alpha (α) and gamma (γ) positions relative to the carbonyl carbon. This extended conjugation creates a delocalized π-electron system across the five-atom chain (O=C–C=C–C=C).

This conjugation has significant chemical implications. The delocalization of π-electrons across the system leads to enhanced stability compared to their non-conjugated counterparts. This increased stability can be experimentally observed through measurements like the heat of hydrogenation. The reactivity of these compounds is also distinct; they can undergo reactions not only at the carbonyl carbon but also at the β- and δ-carbon positions, a concept known as vinylogous reactivity. This diverse reactivity makes conjugated dienones valuable intermediates in the synthesis of complex organic molecules. Several methods exist for their synthesis, including the Claisen-Schmidt condensation reaction. acs.orgrsc.org

Historical Context of 4-Methylhexa-3,5-dien-2-one Research

Scope and Research Aims for the Chemical Compound this compound

Research involving this compound is primarily focused on its role as a reactive intermediate and a product in various chemical transformations. The principal aims of this research can be categorized as follows:

Intermediate in Complex Synthesis: The most prominent research aim is its utilization as a building block in organic synthesis. Its conjugated dienone structure allows for a variety of reactions, particularly cycloadditions like the Diels-Alder reaction. This has been exploited for the synthesis of complex natural products and commercially important molecules. For example, it serves as a precursor in the synthesis of bicyclic lactones, which are themselves intermediates for eunicellane (cladiellane) diterpenes. colab.ws

Atmospheric Chemistry and Biogenic Volatile Organic Compounds (BVOCs): this compound has been identified as an oxidation product of (E)-β-ocimene, a common biogenic volatile organic compound emitted by plants. bham.ac.uk Research in this area aims to understand the atmospheric degradation pathways of BVOCs when they react with oxidants like ozone (O₃) and hydroxyl radicals (•OH). bham.ac.ukconicet.gov.ar Studying the formation of products like this compound helps to model air quality and the formation of secondary organic aerosols in the atmosphere. conicet.gov.arresearchgate.netd-nb.info

Biomass Valorization: More recent research has identified 6-(furan-2-yl)-4-methylhexa-3,5-dien-2-one, a derivative, as a product in the acid-catalyzed condensation of furfural (B47365) with acetone (B3395972). researchgate.netrsc.org Furfural and acetone are key platform chemicals that can be derived from biomass. The goal of this research is to convert these renewable feedstocks into more complex, value-added chemicals that can be used as fuel precursors or specialty chemicals, contributing to a more sustainable chemical industry. researchgate.netrsc.org

Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
CAS Number 55626-68-1
Appearance Data not available
Canonical SMILES CC(=CC(=O)C)C=C
InChI Key NCSJOYOCUVCODH-UHFFFAOYSA-N

Data sourced from PubChem CID 57358241. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55626-68-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-methylhexa-3,5-dien-2-one

InChI

InChI=1S/C7H10O/c1-4-6(2)5-7(3)8/h4-5H,1H2,2-3H3

InChI Key

NCSJOYOCUVCODH-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)C=C

Canonical SMILES

CC(=CC(=O)C)C=C

Origin of Product

United States

Synthetic Methodologies for 4 Methylhexa 3,5 Dien 2 One and Its Analogues

Direct Synthesis Approaches

Direct methods focus on assembling the dienone structure from simpler starting materials through reactions that form the core carbon chain and introduce the necessary functional groups concurrently.

Catalyzed condensation reactions, such as aldol-type condensations, represent a fundamental strategy for carbon-carbon bond formation and the synthesis of α,β-unsaturated ketones. To generate a dienone like 4-Methylhexa-3,5-dien-2-one, this strategy can be extended. For instance, a reaction could theoretically be designed between a ketone and an α,β-unsaturated aldehyde. Subsequent dehydration would yield the conjugated dienone system.

Another approach involves Friedel-Crafts acylation, where an acyl group is added to an alkene or diene. The reaction of a diene like isoprene (B109036) with acetyl chloride in the presence of a Lewis acid catalyst could potentially lead to the formation of an acylated diene, which is a dienone. The regioselectivity of such an addition would be a critical factor in determining the final product structure.

Reaction TypeStarting Materials ExampleCatalyst ExamplePotential Product
Crossed-Aldol CondensationAcetone (B3395972) & CrotonaldehydeAcid or BaseDienone
Friedel-Crafts AcylationIsoprene & Acetyl ChlorideLewis Acid (e.g., AlCl₃)Acylated Diene (Dienone)

The formation of conjugated dienes through the elimination of water from a suitable alcohol precursor is a common synthetic tactic. In the context of dienone synthesis, a hydroxy-alkenone could undergo dehydration to generate the second double bond required for the diene system. For example, the synthesis of certain diene-containing natural products employs the dehydration of tertiary alcohols at a late stage to introduce the diene moiety. acs.org Reagents such as the modified Burgess reagent are utilized for such transformations, which are designed to be mild and prevent unwanted side reactions. acs.org This strategy is particularly useful when other functional groups in the molecule are sensitive to harsh acidic conditions typically used for dehydration.

Indirect Synthesis Pathways via Precursor Modification

Indirect methods rely on the strategic modification of a precursor molecule that already contains a significant portion of the final carbon skeleton. These methods often offer greater control over stereochemistry and regiochemistry.

Olefination reactions are powerful tools for creating carbon-carbon double bonds, typically by reacting a carbonyl compound with a phosphorus ylide (Wittig reaction), a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reaction), or an α-silyl carbanion (Peterson olefination). organic-chemistry.orguchicago.edu To construct a dienone, an α,β-unsaturated ketone could be subjected to an olefination reaction at the carbonyl carbon. For example, reacting an appropriate β-keto-ylide with an aldehyde, or an α,β-unsaturated aldehyde with a phosphorus ylide, can directly yield a dienone. The Horner-Wadsworth-Emmons reaction is often preferred as it typically produces the thermodynamically more stable (E)-alkene with high selectivity and employs water-soluble phosphate (B84403) byproducts that are easily removed. organic-chemistry.org The Peterson olefination offers the unique advantage of potentially forming either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate by choosing acidic or basic elimination conditions, respectively. youtube.comwikipedia.org

Comparison of Olefination Reactions for Dienone Synthesis
ReactionKey ReagentTypical SubstrateKey Features & Stereoselectivity
Wittig ReactionPhosphorus Ylide (Ph₃P=CR₂)α,β-Unsaturated Aldehyde/KetoneStereoselectivity depends on ylide stability; unstabilized ylides favor Z-alkenes.
Horner-Wadsworth-Emmons (HWE)Phosphonate Carbanion ((RO)₂P(O)CHR⁻)α,β-Unsaturated Aldehyde/KetoneGenerally provides high selectivity for E-alkenes; byproduct is water-soluble. organic-chemistry.org
Peterson Olefinationα-Silyl Carbanion (R₃SiCHR⁻)α,β-Unsaturated Aldehyde/KetoneCan produce either E- or Z-alkenes from the same intermediate by choosing acid or base elimination. wikipedia.org

The rearrangement of alkynyl ketones (ynones) into conjugated dienones is an efficient method for synthesizing these structures. This isomerization can be catalyzed by various transition-metal complexes, with palladium-based catalysts being particularly effective. unige.chacs.org The reaction proceeds by converting an α,β-alkynyl ketone into the corresponding α,β,γ,δ-unsaturated (dienone) isomer. This process is often highly stereoselective, affording specific isomers of the dienone product. acs.org The driving force for this isomerization is the formation of a more thermodynamically stable conjugated dienone system from the ynone precursor. unige.ch Such methods are part of a broader class of reactions where transition metals catalyze the long-range isomerization of alkynes to access various unsaturated carbonyl compounds. unige.chorganic-chemistry.org

Sigmatropic rearrangements are concerted, intramolecular pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orglibretexts.org These reactions are powerful tools in organic synthesis for constructing complex molecular architectures with high stereocontrol. nih.gov The uchicago.eduuchicago.edu-sigmatropic rearrangement is particularly relevant for dienone synthesis.

One key example is the Oxy-Cope rearrangement , where a 1,5-dien-3-ol rearranges upon heating or under basic conditions (anionic Oxy-Cope) to form a δ,ε-unsaturated enol, which then tautomerizes to the corresponding ketone. libretexts.orglibretexts.org This provides a direct route to dienone structures. The Claisen rearrangement, another uchicago.eduuchicago.edu-sigmatropic reaction, involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.orguh.edu

A related transformation, a uchicago.eduunige.ch-sigmatropic shift, has been used in the synthesis of (E)-4-methylhexa-3,5-dien-1-ol, an alcohol analogue of the target ketone. ox.ac.uk This reaction involved an oxy-anion accelerated uchicago.eduunige.ch-shift, highlighting how sigmatropic rearrangements can be facilitated to occur under milder conditions. ox.ac.uk Oxidation of the resulting dienol would yield the desired dienone.

Sigmatropic Rearrangements in Dienone Analogue Synthesis
Rearrangement TypeGeneral PrecursorInitial ProductFinal Product Type
uchicago.eduuchicago.edu Oxy-Cope1,5-Dien-3-olδ,ε-Unsaturated Enolδ,ε-Unsaturated Ketone libretexts.orglibretexts.org
uchicago.eduuchicago.edu ClaisenAllyl Vinyl Etherγ,δ-Unsaturated Carbonylγ,δ-Unsaturated Ketone/Aldehyde libretexts.org
uchicago.eduunige.ch Oxy-Anion ShiftAllylic Alcohol SaltRearranged Allylic Alcohol SaltRearranged Allylic Alcohol ox.ac.uk

Transition Metal-Catalyzed Syntheses (e.g., Acylmethyl-π-allylcobalt Tricarbonyls)

Transition metals play a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various transition metals, including palladium, rhodium, and ruthenium, have been employed in the synthesis of dienones and conjugated dienes. A notable and specific example involves the use of cobalt complexes, particularly acylmethyl-π-allylcobalt tricarbonyls, for the preparation of 1-acyl-1,3-butadiene derivatives, which are structurally analogous to this compound.

A significant advancement in this area is the cobalt-catalyzed carbonylative cross-coupling of alkyl tosylates and dienes, which provides a stereospecific route to dienones at low pressures of carbon monoxide. acs.org Furthermore, the regioselective hydroacylation of 1,3-dienes using cobalt catalysis has been demonstrated to be an effective method. nih.gov In these reactions, aromatic aldehydes tend to yield 1,4-addition products, whereas aliphatic aldehydes favor 1,2-hydroacylation products. nih.gov The mechanism is believed to proceed through an oxidative cyclization involving a cobaltacycle intermediate, which leads to high regio- and stereoselectivity. nih.gov

A foundational study in this field demonstrated the preparation of 1-acyl-1,3-butadiene derivatives from acylmethyl-π-allylcobalt tricarbonyls. acs.org This method involves the reaction of π-allylcobalt tricarbonyl complexes with various reagents to introduce the acyl group, followed by elimination to form the conjugated dienone system.

The versatility of transition metal catalysis extends beyond cobalt. Palladium-catalyzed aerobic γ,δ-dehydrogenation of enones and enals has emerged as a direct and efficient strategy for synthesizing conjugated (E,E)-dienones and (E,E)-dienals. nih.gov This method is characterized by its use of molecular oxygen as the sole oxidant and its high stereoselectivity. nih.gov Palladium catalysts have also been successfully used in the synthesis of 1,3-dienes from allenes and organic halides. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Dienone Synthesis

Catalyst/Reagent Substrate(s) Product Type Key Features
Cobalt Carbonyl 1,3-Dienes and Alkylnitronates Nitro enones Mediated synthesis
Palladium Acetate/PPh3 Aryl/Vinylic Halides and Allenes 1,3-Dienes Good to excellent yields
Palladium(II) Chloride Enones/Enals (E,E)-Dienones/Dienals Aerobic γ,δ-dehydrogenation
Cationic Rhodium Catalyst 1,3-Enynes and Activated Ketones Dienylated α-hydroxy esters Highly regio- and enantioselective
Ruthenium Catalysts 1,6-Diynes and Carbon Monoxide Substituted Catechol Derivatives Carbonylative [2+2+1+1] cycloaddition

Stereoselective and Enantioselective Synthetic Routes to Dienone Scaffolds

The development of stereoselective and enantioselective methods for the synthesis of dienone scaffolds is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. A variety of strategies have been developed to control the three-dimensional arrangement of atoms during the formation of these structures.

One notable approach involves the asymmetric C-H functionalization of alkenes mediated by cobalt complexes. nih.gov For instance, the reaction of norbornene and norbornadiene with cyclic enones, using a chiral base mixture derived from enantiopure ammonium (B1175870) salts, has been shown to produce C₂- and C₁-symmetric diene ligands with high regioselectivity, diastereoselectivity, and enantioselectivity (90-96% ee). nih.gov

Rhodium catalysis has also proven to be a powerful tool in the enantioselective synthesis of dienone-related structures. Highly enantioselective direct catalytic reductive couplings of 1,3-enynes to activated ketones, such as ethyl pyruvate, have been achieved using chirally modified cationic rhodium catalysts. organic-chemistry.org These reactions proceed in the presence of hydrogen to furnish dienylated α-hydroxy esters with exceptional levels of regio- and enantiocontrol. organic-chemistry.org

Furthermore, rhodium-catalyzed intramolecular [2+2+2] cyclizations of diynes with enones have been developed, providing access to complex polycyclic structures containing dienone motifs. researchgate.net These reactions can be promoted by microwave irradiation, leading to good yields of the desired products. researchgate.net

The following table summarizes key findings in the stereoselective synthesis of dienone scaffolds and related structures, highlighting the catalyst, substrate, and the stereochemical outcome of the reactions.

Table 2: Examples of Stereoselective and Enantioselective Dienone Synthesis

Catalyst System Substrate(s) Product Type Stereochemical Outcome
[{η⁵-((t)BuMe₂Si)C₅H₄}Co(NO)₂] / Chiral Base Norbornene and Cyclic Enones C₂- and C₁-Symmetric Dienes 90-96% ee
Cationic Rhodium / Chiral Ligand 1,3-Enynes and Ethyl Pyruvate Dienylated α-Hydroxy Esters High Regio- and Enantioselectivity
Rh(I) Complex Diynes and α,β-Unsaturated Enones Polycyclic Dienones Good Yields

Reactivity and Reaction Mechanisms of 4 Methylhexa 3,5 Dien 2 One

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of conjugated dienes. These reactions, which are typically concerted processes, allow for the efficient construction of cyclic molecules.

Diels-Alder Reactions of the Dienone System

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. The conjugated diene of 4-methylhexa-3,5-dien-2-one can react with a dienophile to generate a cyclohexene (B86901) derivative. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.

While specific studies on this compound are limited, research on the closely related analogue, (E)-4-methylhexa-3,5-dien-1-ol, provides significant insight into its intermolecular Diels-Alder reactivity. This alcohol has been shown to undergo intermolecular Diels-Alder reactions with 3-isopropyl acrylate (B77674) thioesters. These reactions proceed to form a single, exclusive endo-adduct, which can then be used to form bicyclic lactones. The use of chiral thioesters in this reaction leads to an enantioselective synthesis of the bicyclic lactone product. This suggests that this compound would similarly participate in intermolecular Diels-Alder reactions, with the dienone system acting as the 4π component.

Table 1: Intermolecular Diels-Alder Reaction of a 4-Methylhexa-3,5-dien-1-ol Analogue

DieneDienophileKey FeatureProduct Type
(E)-4-methylhexa-3,5-dien-1-ol3-isopropyl acrylate thioestersHigh endo-selectivityBicyclic lactone precursor
(E)-4-methylhexa-3,5-dien-1-olChiral thioester dienophilesEnantioselective synthesisChiral bicyclic lactone

Intramolecular Diels-Alder (IMDA) reactions occur when the diene and dienophile are part of the same molecule, linked by a tether. These reactions are highly efficient for constructing complex polycyclic systems. For a molecule like this compound to undergo an IMDA reaction, it would first need to be tethered to a dienophile. The feasibility and stereochemical outcome of the cyclization are heavily dependent on the length and nature of this tether. Generally, tethers of three or four atoms are optimal for forming additional five- or six-membered rings, respectively. The reaction would proceed through a cyclic transition state to yield a fused or bridged bicyclic system.

The stereochemistry of the Diels-Alder reaction is highly predictable. Key principles governing the stereochemical outcome include:

The Endo Rule : In reactions involving cyclic dienes or dienophiles with π-systems, the endo product is often the kinetically favored major product. This is due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. Research on the analogous (E)-4-methylhexa-3,5-dien-1-ol confirms that its reaction with thioester dienophiles yields an exclusive endo-adduct.

Stereospecificity : The stereochemistry of the dienophile is retained in the product. A cis-dienophile will result in a cis-substituted cyclohexene ring, while a trans-dienophile will yield a trans-substituted product. Similarly, the configuration of substituents on the diene is preserved in the final adduct.

Table 2: General Stereochemical Outcomes in Diels-Alder Reactions

FeaturePrincipleTypical Outcome for Dienone System
Diastereoselectivity Endo Rule (Kinetic Control)Formation of the endo adduct is favored due to secondary orbital overlap.
Stereospecificity Conservation of StereochemistryThe relative configuration of substituents on the dienophile is maintained in the product.

Other Pericyclic Reactions

Beyond the Diels-Alder reaction, conjugated systems can participate in other types of pericyclic reactions. These are concerted reactions that proceed through a cyclic transition state. While specific examples for this compound are not documented, its structure suggests potential for sigmatropic rearrangements, where a σ-bond migrates across the π-system, if appropriately substituted. Another class is electrocyclic reactions, involving the ring-closing or ring-opening of a conjugated polyene.

Nucleophilic and Electrophilic Additions to the Dienone System

The extended conjugation in this compound creates multiple electrophilic sites, making it susceptible to nucleophilic attack. The presence of the carbonyl group polarizes the entire π-system, rendering the β- and δ-carbons (carbons 3 and 5) electrophilic.

Nucleophilic Addition: Nucleophiles can add to the dienone system in several ways.

1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium or Grignard reagents, may attack the carbonyl carbon directly.

1,4-Addition (Conjugate Addition): Softer nucleophiles, like Gilman reagents (organocuprates), amines, and thiolates, preferentially attack the β-carbon in a process known as the Michael reaction.

1,6-Addition: The extended conjugation also allows for 1,6-addition, where the nucleophile attacks the terminal δ-carbon (carbon 5). This pathway is observed with certain nucleophiles and substrates. The initial attack creates a resonance-stabilized enolate, which is then protonated (typically at the α-carbon) to yield the final product.

Electrophilic Addition: The double bonds in the diene system can undergo electrophilic addition. For example, the addition of an acid like HBr would proceed by protonating one of the double bonds to form the most stable carbocation intermediate. Due to conjugation, this would be a resonance-stabilized allylic carbocation. The subsequent attack by the bromide ion can occur at different positions, leading to a mixture of 1,2- and 1,4-addition products.

Table 3: Potential Addition Reactions of the Dienone System

Reaction TypeReagent TypeSite of AttackProduct Type
Nucleophilic 1,2-Addition Hard Nucleophiles (e.g., R-Li)Carbonyl Carbon (C2)Tertiary Alcohol
Nucleophilic 1,4-Addition Soft Nucleophiles (e.g., R₂CuLi)β-Carbon (C3)Saturated Ketone
Nucleophilic 1,6-Addition Various Nucleophilesδ-Carbon (C5)γ,δ-Unsaturated Ketone
Electrophilic Addition Electrophiles (e.g., HBr)Terminal Carbon (C5 or C6)Mixture of 1,2- and 1,4-Adducts

Catalytic Transformations

Catalytic methods provide efficient pathways for the transformation of this compound, often with high selectivity. Both acid and base catalysis can be employed to achieve a range of reactions, from rearrangements to carbon-carbon bond-forming reactions.

In the presence of acids, this compound can undergo several types of reactions, with the specific outcome depending on the reaction conditions and the nature of the acid catalyst (Brønsted or Lewis acid). One of the most significant acid-catalyzed reactions for dienones is the Nazarov cyclization, which leads to the formation of cyclopentenone derivatives. wikipedia.org This reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate. wikipedia.org For an acyclic dienone like this compound, protonation of the carbonyl oxygen would generate the key pentadienyl cation, which could then cyclize.

Another potential acid-catalyzed transformation is the dienone-phenol rearrangement, although this is more commonly observed in cyclic systems. wikipedia.orgslideshare.netpw.liveslideshare.net In some cases, acyclic dienones can undergo acid-catalyzed cyclization and rearrangement to form substituted phenolic compounds. organic-chemistry.org The mechanism typically involves protonation of the carbonyl group, followed by a series of carbocation rearrangements. pw.live

The table below summarizes representative acid-catalyzed reactions applicable to dienones.

Reaction NameCatalyst TypeKey IntermediateTypical Product
Nazarov CyclizationLewis or Brønsted AcidPentadienyl CationCyclopentenone
Dienone-Phenol RearrangementBrønsted AcidCarbocationSubstituted Phenol (B47542)
Acid-Catalyzed CyclizationBrønsted AcidCarbocationIndene Derivatives

Data compiled from various sources on the reactivity of dienones and related compounds. wikipedia.orgorganic-chemistry.orgnih.govacs.org

Base-catalyzed reactions of this compound typically involve the reaction of nucleophiles at the electrophilic carbon centers of the conjugated system. A notable example is the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, usually an aldehyde or ketone, catalyzed by a nucleophilic amine or phosphine. wikipedia.orgnrochemistry.com For a dienone, the reaction would likely occur at the α-position of the carbonyl group. The mechanism involves the conjugate addition of the catalyst to the β-position of the activated alkene, forming a zwitterionic enolate which then attacks the electrophile. nrochemistry.com

Another important base-catalyzed reaction is the Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgyoutube.com In the case of a dienone, the addition could potentially occur at the β- or δ-position, depending on the reaction conditions and the nature of the nucleophile.

The following table presents examples of base-catalyzed reactions relevant to dienones.

Reaction NameCatalyst TypeNucleophileTypical Product
Baylis-Hillman ReactionTertiary Amine or PhosphineAldehyde/KetoneDensely Functionalized Allylic Alcohol
Michael AdditionStrong Base (e.g., alkoxide)Enolates, Amines, Thiols1,5-Dicarbonyl Compounds or β-Amino/Thio Ethers

Data based on general principles of base-catalyzed reactions of unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Photochemical and Thermal Rearrangements

This compound, with its extended π-system, is susceptible to both photochemical and thermal rearrangements. These reactions often lead to the formation of isomeric structures through pericyclic reactions or other rearrangement pathways.

Photochemical rearrangements of conjugated dienones can include cis-trans isomerization around the double bonds upon irradiation with UV light. rsc.orgnih.govrsc.org This process involves the excitation of the molecule to an excited state where the rotational barrier of the double bond is lowered, allowing for isomerization upon relaxation to the ground state. gcwk.ac.in

Thermal rearrangements of conjugated dienes can also lead to cyclization reactions. For instance, some acyclic dienynes undergo thermal cyclization to form aromatic compounds. researchgate.net While this compound does not possess an alkyne, related thermal electrocyclic reactions of the diene system are possible under appropriate conditions. masterorganicchemistry.com

Oxidation and Reduction Reactions

The double bonds and the carbonyl group in this compound are all susceptible to oxidation and reduction. The specific outcome of these reactions depends on the reagents and conditions employed.

Oxidation:

Oxidation of the carbon-carbon double bonds can be achieved using various oxidizing agents. Ozonolysis, for example, would cleave the double bonds to yield smaller carbonyl compounds. spartanwatertreatment.comorganic-chemistry.orgyoutube.comnih.gov Treatment with strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of carboxylic acids. oxidationtech.com

Reduction:

The reduction of this compound can occur at the carbonyl group or at one or both of the carbon-carbon double bonds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce both the double bonds and the carbonyl group to yield 4-methylhexan-2-ol. researchgate.netnih.govresearchgate.netorganic-chemistry.org Selective reduction of the carbonyl group to an alcohol can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not reduce isolated carbon-carbon double bonds under standard conditions. masterorganicchemistry.comchemguide.co.ukyoutube.comlibretexts.orgyoutube.com However, the conjugation in the dienone system might influence the selectivity.

The table below provides an overview of potential oxidation and reduction reactions.

Reaction TypeReagentFunctional Group TargetedProduct(s)
OxidationOzone (O₃), followed by a workupC=C double bondsAldehydes, ketones, or carboxylic acids
ReductionCatalytic Hydrogenation (e.g., H₂/Pd-C)C=C double bonds and C=O groupSaturated alcohol (4-methylhexan-2-ol)
ReductionSodium Borohydride (NaBH₄)C=O groupUnsaturated alcohol (4-methylhexa-3,5-dien-2-ol)

This table is based on the general reactivity of unsaturated ketones. spartanwatertreatment.comresearchgate.netmasterorganicchemistry.com

Spectroscopic Characterization and Structural Elucidation of 4 Methylhexa 3,5 Dien 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methylhexa-3,5-dien-2-one, both ¹H and ¹³C NMR provide critical data for structural confirmation. uobasrah.edu.iqirisotope.com

In ¹H NMR spectroscopy, the chemical shift of a proton is indicative of its electronic environment. The protons on the diene system of this compound are expected to resonate in the downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the conjugated π-system. The vinylic protons will exhibit complex splitting patterns (coupling) with each other. The methyl group attached to the carbonyl (C1) would appear as a singlet further upfield, while the methyl group on the diene (C4-methyl) would also be a singlet in a slightly more downfield region compared to a typical vinylic methyl group due to the extended conjugation.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. youtube.com The carbonyl carbon (C2) is characteristically found in the most downfield region of the spectrum, generally between 190 and 220 ppm for ketones. The sp² hybridized carbons of the diene system (C3, C4, C5, and C6) would appear in the range of 100-150 ppm. The methyl carbons would have signals in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (CH₃-C2)~2.2s
H3~6.0-6.5d
H5~5.5-6.0dd
H6 (trans)~5.0-5.5d
H6 (cis)~5.0-5.5d
4-CH₃~1.9s

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃-C2)25-35
C2 (C=O)195-205
C3125-135
C4135-145
C5130-140
C6115-125
4-CH₃15-25

The geometry of the double bonds in this compound and its derivatives can be determined using one-dimensional (1D) and two-dimensional (2D) NMR techniques. In 1D ¹H NMR, the magnitude of the coupling constant (J-value) between vinylic protons can indicate the stereochemistry. For the C5-C6 double bond, a larger J-value (typically 12-18 Hz) would suggest a trans (E) configuration, while a smaller J-value (6-12 Hz) would indicate a cis (Z) configuration.

2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for determining through-space proximity of protons. For instance, in a specific stereoisomer, a NOESY correlation between the C4-methyl protons and the H5 proton would suggest a particular spatial arrangement around the C3-C4 double bond. Other 2D techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity of the molecule, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, which is crucial for unambiguous assignment of all proton and carbon signals. scielo.brthieme-connect.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀O), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be observed at an m/z value corresponding to its exact mass (110.0732 g/mol ). nih.gov

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) offers valuable structural information. As an α,β-unsaturated ketone, this compound is expected to undergo characteristic fragmentation pathways. nih.govresearchgate.net Common fragmentation processes include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group. Loss of the methyl group (CH₃•) would result in a fragment ion at m/z 95. Loss of the acetyl group (CH₃CO•) would lead to a fragment at m/z 67.

McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule. However, in the case of this compound, a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a saturated carbon chain.

Cleavage of the Dienyl System: Fragmentation within the conjugated diene system can also occur, leading to various smaller charged fragments.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
110[M]⁺ (Molecular Ion)
95[M - CH₃]⁺
67[M - CH₃CO]⁺
43[CH₃CO]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. ksu.edu.satriprinceton.org For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a vibration to be Raman active, there must be a change in the polarizability of the molecule. edinst.com

In the IR spectrum of this compound, the most prominent absorption would be the carbonyl (C=O) stretching vibration. Due to conjugation with the diene system, this peak is expected to appear at a lower wavenumber (around 1650-1685 cm⁻¹) compared to a saturated ketone (typically 1715 cm⁻¹). orgchemboulder.comvscht.czjove.com The C=C stretching vibrations of the conjugated diene system would give rise to one or two bands in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations for the sp² hybridized carbons of the diene would be observed just above 3000 cm⁻¹, while the C-H stretches for the sp³ hybridized methyl groups would be seen just below 3000 cm⁻¹. pressbooks.pub

Raman spectroscopy is particularly useful for observing the more symmetric, less polar bonds. libretexts.org Therefore, the C=C stretching vibrations of the diene system in this compound are expected to show strong signals in the Raman spectrum. The C=O stretch will also be present but may be weaker compared to the IR spectrum.

Characteristic IR and Raman Bands for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
C=O Stretch (conjugated)1650-16851650-1685Strong (IR), Medium (Raman)
C=C Stretch (conjugated)1600-16501600-1650Medium (IR), Strong (Raman)
=C-H Stretch3010-31003010-3100Medium
-C-H Stretch2850-29602850-2960Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. libretexts.org this compound possesses a conjugated system of two carbon-carbon double bonds and a carbon-oxygen double bond. This extended conjugation results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pressbooks.pub

The primary electronic transition observed in the UV-Vis spectrum of this compound will be a π → π* transition, which is expected to occur at a longer wavelength (lower energy) compared to non-conjugated systems. youtube.com The wavelength of maximum absorbance (λmax) can be estimated using Woodward-Fieser rules. For a conjugated dienone, the base value is around 215 nm, with increments added for substituents. The methyl group at the α-position would contribute to a bathochromic (red) shift, increasing the λmax. A weaker n → π* transition, characteristic of carbonyl compounds, is also expected at a longer wavelength but with a much lower intensity. youtube.com

Advanced Spectroscopic Techniques (e.g., EPR for Reactive Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bruker.com While this compound itself is not a radical, EPR spectroscopy can be used to study reactive intermediates that may be formed during chemical reactions involving this compound. For instance, in certain photochemical or radical-induced reactions, radical intermediates of the dienone could be generated. rsc.org EPR spectroscopy would be instrumental in detecting and characterizing these transient species, providing insights into reaction mechanisms. nih.govresearchgate.net The g-factor and hyperfine coupling constants obtained from the EPR spectrum would help in identifying the structure of the radical intermediate.

X-ray Crystallography for Solid-State Structural Determination

An extensive search of scientific literature and chemical databases was conducted to obtain X-ray crystallography data for this compound and its derivatives. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions.

Despite a thorough investigation, no published single-crystal X-ray diffraction studies for this compound or its direct derivatives were identified. Consequently, detailed crystallographic data, including unit cell parameters, space group, bond lengths, and bond angles, are not available in the current body of scientific literature.

The absence of such data means that the solid-state structure of this compound has not been experimentally determined and reported. While other spectroscopic methods provide valuable information about the molecule's connectivity and electronic environment, X-ray crystallography remains the gold standard for elucidating the exact solid-state architecture. Future research involving the successful crystallization and X-ray diffraction analysis of this compound or its derivatives would be necessary to provide these definitive structural insights.

Theoretical and Computational Studies of 4 Methylhexa 3,5 Dien 2 One

Electronic Structure and Conformation Analysis

A thorough analysis of the electronic structure and conformational landscape of 4-Methylhexa-3,5-dien-2-one has yet to be published in dedicated scholarly articles. Generally, for α,β-unsaturated ketones, the electronic structure is characterized by the delocalization of π-electrons across the conjugated system, which influences the molecule's reactivity and spectroscopic properties.

Conformational analysis of similar acyclic dienones suggests that rotation around the single bonds would lead to various conformers with different energy levels. For this compound, the planarity of the conjugated system would be a key factor in determining the most stable conformations. Computational methods such as Density Functional Theory (DFT) would be instrumental in mapping the potential energy surface and identifying the global and local energy minima corresponding to stable conformers.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

While DFT is a powerful tool for elucidating reaction mechanisms, specific DFT studies on the reactions of this compound are not available in the current body of scientific literature.

Transition State Analysis and Reaction Energetics

There is no published research detailing the transition state analysis or reaction energetics for any specific reactions involving this compound. Such studies would be crucial for understanding the kinetics and thermodynamics of its potential transformations, such as cycloadditions or nucleophilic additions. For analogous dienone systems, DFT calculations have been successfully employed to locate transition states and calculate activation energies, providing valuable insights into reaction pathways.

Molecular Orbital Theory Applications

A specific molecular orbital (MO) diagram and analysis for this compound are not documented in research literature. However, the principles of MO theory for conjugated systems can be applied to predict its electronic behavior. The π system of this molecule is formed from the overlap of p-orbitals on the six atoms of the dienone backbone. This would result in a set of π molecular orbitals with different energy levels. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity in frontier orbital interactions. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

Spectroscopic Property Prediction through Computational Methods

There are no specific computational studies focused on predicting the spectroscopic properties (e.g., UV-Vis, IR, NMR spectra) of this compound. Computational methods, particularly Time-Dependent DFT (TD-DFT), are commonly used to predict electronic transitions, which correspond to UV-Vis absorption maxima. Similarly, calculations of vibrational frequencies can aid in the interpretation of infrared spectra, and the prediction of nuclear shielding constants can assist in the assignment of NMR signals.

Isomer Stability and Interconversion Studies

Detailed computational studies on the relative stability of isomers of this compound and the energy barriers for their interconversion are not present in the scientific literature. Such studies would involve calculating the energies of different geometric (E/Z) and positional isomers to determine their relative thermodynamic stabilities. The investigation of interconversion pathways would require locating the transition states connecting these isomers.

Applications of 4 Methylhexa 3,5 Dien 2 One and Its Derivatives in Chemical Synthesis

Role as Building Blocks in Complex Molecule Synthesis

The inherent reactivity of the dienone moiety makes 4-methylhexa-3,5-dien-2-one and its derivatives attractive starting materials or key intermediates in the synthesis of intricate organic molecules. Their ability to participate in a variety of chemical transformations, most notably cycloaddition reactions, allows for the efficient construction of carbocyclic and heterocyclic frameworks that are central to many biologically active compounds.

Precursors to Natural Products (e.g., α-Damascone, Diterpenes)

While direct application of this compound in the synthesis of α-damascone is not prominently documented, the structurally related compound (E)-4-methylhexa-3,5-dien-1-ol serves as a key precursor in the synthesis of bicyclic lactones. These lactones are crucial intermediates in the synthetic pathway towards eunicellane (cladiellane) diterpenes. nih.gov The synthesis involves an intermolecular Diels-Alder reaction, highlighting the utility of the substituted diene system in constructing complex polycyclic natural products. nih.gov

The synthesis of various damascones, which are important fragrance compounds, often involves precursors with similar structural motifs. For instance, the synthesis of δ-damascone has been achieved using 4-methylpent-3-en-2-one, a compound that shares the α,β-unsaturated ketone feature with this compound.

Conjugated dienones, in a broader context, are recognized as important intermediates in the synthesis of various natural products. For example, they are key components in the synthesis of complex alkaloids like (±)-13-desoxydelphinone. The construction of these intricate molecules often involves the strategic formation of a conjugated dienone which then undergoes further transformations to build the target scaffold.

Intermediates in Pharmaceutical or Agrochemical Synthesis

The dienone structural motif is a recurring feature in a variety of biologically active compounds, suggesting the potential of this compound and its derivatives as intermediates in pharmaceutical and agrochemical synthesis. Dienone compounds, particularly those with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, have been extensively studied for their pharmacological activities. acs.orgnih.gov These compounds have shown promising results as potential therapeutic agents, exhibiting a range of biological effects. acs.orgnih.gov

Contributions to Materials Science and Polymer Chemistry

The application of this compound and its specific derivatives in materials science and polymer chemistry is an area that remains largely unexplored in the available scientific literature. However, the conjugated diene functionality present in the molecule suggests its potential as a monomer in polymerization reactions. Conjugated dienes are known to be essential building blocks in the synthesis of polymers, acting as monomers in chain-growth polymerization processes. youtube.com

The Diels-Alder reaction, a key reaction of conjugated dienes, has found extensive use in polymer chemistry for the synthesis of a wide range of macromolecular architectures and for creating reversible crosslinks in self-healing materials. semanticscholar.orgresearchgate.net Given the diene component of this compound, it could potentially be utilized in such applications, for example, by participating in Diels-Alder polymerization with suitable dienophiles to create novel polymer backbones. The ketone functionality could also offer a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties.

Catalysis and Ligand Development (e.g., in asymmetric catalysis)

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Chiral dienes and their metal complexes have emerged as a significant class of ligands that have shown high performance in various catalytic asymmetric reactions. nih.govarmchemfront.combohrium.comresearchgate.net These ligands are often superior to traditional phosphine-based ligands in terms of both catalytic activity and enantioselectivity. armchemfront.com

While there is no specific mention in the surveyed literature of this compound or its simple derivatives being employed as ligands in asymmetric catalysis, the core diene structure is a key feature of many successful chiral diene ligands. The synthesis of these ligands often involves the incorporation of a diene moiety into a more complex, rigid, and chiral scaffold. The methyl and acetyl substituents on the diene backbone of this compound could potentially influence the steric and electronic properties of a derived ligand, which in turn could impact the outcome of a catalytic reaction. Further research into the derivatization of this dienone to create chiral ligands could open up new avenues for its application in asymmetric synthesis.

Conclusion

Summary of Key Research Findings

Research into 4-methylhexa-3,5-dien-2-one has established its fundamental chemical and physical properties. While extensive studies focusing exclusively on this compound are not prevalent in the literature, its identity is confirmed with the CAS number 55626-68-1 and a molecular formula of C7H10O. nih.gov Key physicochemical properties, derived from computational models, have been cataloged and are summarized in the table below.

Table 1: Computed Physicochemical Properties of this compound
PropertyValue
Molecular Weight110.15 g/mol
Molecular FormulaC7H10O
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass110.073164938 Da
Topological Polar Surface Area17.1 Ų
Data sourced from PubChem. nih.gov

The broader context of research on linearly conjugated dienones provides significant insight into the compound's expected reactivity. This class of molecules is known for its rich photochemistry, including cycloadditions and rearrangements. researchgate.netstudylib.net Furthermore, structurally similar compounds, such as derivatives of 3-methylhexa-1,3-diene, have been utilized as key intermediates in the Wittig condensation for the synthesis of complex natural products like α-farnesenes. rsc.org This highlights the role of such substituted diene systems as valuable building blocks in organic synthesis.

Significance of this compound in Academic Research

The significance of this compound in an academic context stems primarily from its molecular structure as a substituted, acyclic, linearly conjugated dienone. This structure makes it an excellent candidate for fundamental studies in several areas of organic chemistry.

Firstly, it serves as a model substrate for investigating the mechanisms of photochemical reactions. researchgate.net The conjugated diene and ketone chromophores allow for exploration of n→π* and π→π* electronic transitions and the subsequent chemical transformations, such as electrocyclization, [2+2] photocycloaddition, and sigmatropic rearrangements. nih.govrsc.org The methyl substituent provides a point of asymmetry to study regioselectivity and stereoselectivity in these reactions.

Secondly, the conjugated diene system is primed for participation in pericyclic reactions, most notably the Diels-Alder reaction. It can function as the diene component, reacting with various dienophiles to construct six-membered rings, which are foundational structures in many natural products and pharmaceuticals. researchgate.net Research on the related compound, (E)-4-methylhexa-3,5-dien-1-ol, has demonstrated its utility in Diels-Alder reactions for the synthesis of bicyclic lactones. ox.ac.uk

Finally, its role as a potential precursor in synthetic chemistry is significant. The combination of a carbonyl group and a conjugated diene offers multiple reactive sites for functional group transformations and carbon-carbon bond formation, making it a versatile starting material for constructing more complex molecular architectures. rsc.org

Outlook for Future Contributions to Organic Chemistry and Related Fields

The potential for this compound to contribute to future advances in organic chemistry is considerable. Future research is likely to focus on several key areas. A detailed investigation into its specific photochemical behavior could provide new insights into the factors controlling the pathways of dienone rearrangements, potentially leading to novel synthetic methods for creating complex cyclic or polycyclic systems. acs.org

Exploitation of its reactivity in asymmetric catalysis represents a major avenue for future work. Developing enantioselective Diels-Alder reactions using chiral catalysts or auxiliaries with this compound as the diene could provide efficient routes to chiral cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of biologically active molecules.

Furthermore, its application as a building block in the total synthesis of natural products is an area ripe for exploration. The specific substitution pattern and functionality could be leveraged to streamline the synthesis of target molecules containing similar structural motifs. Its potential incorporation into metal-organic frameworks or polymers following suitable functionalization could also be explored, opening avenues in materials science. The study of this and similar simple dienones can continue to deepen the fundamental understanding of reaction mechanisms and expand the toolkit available to synthetic chemists.

Q & A

Q. What are the established synthetic routes for 4-methylhexa-3,5-dien-2-one, and how can reaction conditions be optimized?

A key method involves the catalyzed Diels–Alder reaction with inverse electron demand . For example, this compound can be synthesized by reacting isoprene with acetyl chloride and 2-methylpropene in the presence of a Lewis acid catalyst. Optimization includes tuning catalyst loading (e.g., BF₃·Et₂O), temperature (0–25°C), and solvent polarity to favor the desired adduct while minimizing side reactions like oligomerization. Post-synthesis purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to heat .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Analyze the conjugated diene system (δ 5.5–6.5 ppm for vinyl protons in 1H^1H-NMR) and ketone carbonyl (δ 200–220 ppm in 13C^{13}C-NMR).
  • X-ray Crystallography : Use programs like ORTEP-3 to generate thermal ellipsoid plots, confirming bond lengths (C=O ~1.21 Å) and dihedral angles in the conjugated system .
  • Mass Spectrometry : Validate molecular weight (MW 124.18 g/mol) via ESI-MS or GC-MS, observing fragmentation patterns consistent with α-cleavage near the ketone group .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is prone to tautomerism and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent UV-induced degradation. Avoid prolonged exposure to moisture or acidic/basic conditions, which can catalyze ketone hydration or retro-Diels–Alder reactions. Regularly monitor purity via TLC or GC .

Advanced Research Questions

Q. How does quantum tunneling influence the reactivity of this compound in catalysis?

In Lewis acid-catalyzed reactions (e.g., BF₃), tunneling effects dominate when the reaction coordinate involves low-energy pathways through narrowed activation barriers. For example, tunneling-driven rearrangements (e.g., ring expansion) can be studied via matrix isolation spectroscopy at cryogenic temperatures (10–20 K) to trap intermediates like 4-oxocyclohexa-2,5-dienylidene. This method isolates reactive species for FTIR or ESR analysis, providing insights into barrier width modulation by catalysts .

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric equilibria?

Tautomerism in this compound (e.g., keto-enol forms) can lead to variable NMR signals. Strategies include:

  • Variable-Temperature NMR : Observe coalescence temperatures to estimate energy barriers between tautomers.
  • Deuterium Exchange Experiments : Track exchangeable protons (e.g., enolic -OH) to identify labile hydrogen positions.
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

Q. What advanced catalytic systems improve enantioselectivity in reactions involving this compound?

Chiral Lewis acids (e.g., Jacobsen’s Co-salen complexes) or organocatalysts (e.g., proline derivatives) can induce asymmetry in Diels–Alder adducts. For example, asymmetric induction >90% ee has been achieved using thiourea-based catalysts via hydrogen-bonding interactions with the dienophile’s carbonyl group. Monitor enantiomeric excess via chiral HPLC or polarimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.